Boc-D-Ser(Tos)-O-Bzl

描述

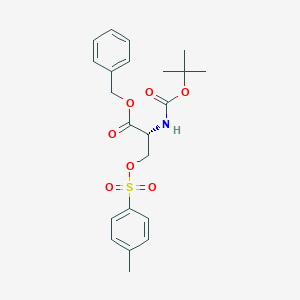

Boc-D-Ser(Tos)-O-Bzl, also known as N-(tert-Butoxycarbonyl)-O-benzyl-D-serine p-toluenesulfonate, is a derivative of D-serine. It is commonly used in peptide synthesis due to its stability and ease of handling. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the amino group, a benzyl (Bzl) protecting group on the hydroxyl group, and a p-toluenesulfonate (Tos) group.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Boc-D-Ser(Tos)-O-Bzl typically involves the protection of D-serine. The process begins with the protection of the amino group using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine. The hydroxyl group is then protected using benzyl bromide in the presence of a base like sodium hydride. Finally, the compound is treated with p-toluenesulfonyl chloride to introduce the p-toluenesulfonate group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis.

化学反应分析

Structural Composition and Reactivity

Boc-D-Ser(Tos)-O-Bzl contains three protective groups:

-

Boc (tert-butyloxycarbonyl) at the α-amino group.

-

Tos (tosyl) on the serine hydroxyl side chain.

-

Bzl (benzyl) ester at the C-terminal carboxylic acid.

This design enables sequential deprotection during peptide synthesis while minimizing side reactions .

Deprotection of the Boc Group

The Boc group is removed using trifluoroacetic acid (TFA) to generate a free α-amino group for subsequent couplings:

Peptide Bond Formation

This compound participates in coupling reactions via carbodiimide or uronium reagents:

| Coupling Method | Reagents | Solvent | Yield | Reference |

|---|---|---|---|---|

| DIC/HOBt | DIC, HOBt | DMF | 54.6% | |

| HBTU/DIEA | HBTU, HOBt, DIEA | DMF/DMSO | 63.7% | |

| DEPBT | DEPBT, DIEA | DMF | 70.7% |

Side-Chain Tos Deprotection

The Tos group is removed under strong acidic conditions:

-

HF Cleavage : 0°C for 2 hours with scavengers (e.g., anisole) .

-

TFMSA Cleavage : 0°C for 4 hours in TFA with EDT and m-cresol .

-

Challenges : Extended cleavage times (≥75 minutes) required for Tos removal .

Bzl Ester Saponification

The benzyl ester is hydrolyzed to a free carboxylic acid under basic conditions:

Stability and Side Reactions

-

Tos Stability : Resists moderate acids (e.g., TFA) but cleaved by HF or TFMSA .

-

Side Reactions : Incomplete Tos removal can lead to truncated peptides, mitigated by extended cleavage times .

Comparative Analysis of Deprotection Methods

| Method | Reagents | Time | Tos Removal Efficiency |

|---|---|---|---|

| HF/Anisole | HF, anisole | 2 h | >95% |

| TFMSA/EDT | TFMSA, EDT, m-cresol | 4 h | 85–90% |

| TMSOTf/TFA | TMSOTf, TFA, m-cresol | 2 h | 70–75% |

科学研究应用

Scientific Research Applications

1. Peptide Synthesis

- Role : Boc-D-Ser(Tos)-O-Bzl serves as a key building block in solid-phase peptide synthesis (SPPS). Its protective groups allow for selective coupling and deprotection during peptide assembly.

- Methodology : The compound can be incorporated into peptides using various coupling reagents, with studies indicating its effectiveness in synthesizing complex sequences that may be challenging with other methods .

2. Medicinal Chemistry

- Applications : In drug development, this compound is utilized to create bioactive compounds. Its structural features enable modifications that can enhance pharmacological properties.

- Case Study : Research has demonstrated its use in synthesizing peptides that exhibit specific biological activities, contributing to the development of novel therapeutics .

3. Biological Studies

- Functionality : The compound is employed in studies examining enzyme mechanisms and protein interactions due to its ability to mimic natural amino acids while providing stability .

- Example : It has been used to investigate the binding affinity of peptides to specific receptors, aiding in understanding cellular signaling pathways.

Data Tables

| Protective Group | Deprotection Method | Conditions |

|---|---|---|

| Boc | Trifluoroacetic acid | Room temperature |

| Bzl | Hydrogenation | Pd/C catalyst |

| Tos | Sodium hydroxide | Aqueous solution |

This table outlines common deprotection methods for each protective group present in this compound.

作用机制

The mechanism of action of Boc-D-Ser(Tos)-O-Bzl involves its role as a protected amino acid derivative. The protecting groups prevent unwanted side reactions during peptide synthesis, allowing for the selective formation of peptide bonds. The compound interacts with various molecular targets and pathways depending on the specific application, such as enzyme active sites in biological studies or receptor binding sites in medicinal chemistry.

相似化合物的比较

Similar Compounds

Boc-D-Serine: Lacks the benzyl and p-toluenesulfonate groups.

Boc-L-Serine: The L-isomer of Boc-D-Serine.

Boc-D-Ser(Bzl)-OH: Lacks the p-toluenesulfonate group.

Uniqueness

Boc-D-Ser(Tos)-O-Bzl is unique due to the presence of multiple protecting groups, which provide enhanced stability and versatility in synthetic applications. The combination of Boc, Bzl, and Tos groups allows for selective deprotection and functionalization, making it a valuable tool in peptide synthesis and other chemical processes.

生物活性

Boc-D-Ser(Tos)-O-Bzl is a derivative of D-serine, a non-canonical amino acid that plays significant roles in various biological processes, particularly in the central nervous system. This compound is notable for its potential applications in peptide synthesis and its biological activities, including its role as a modulator of neurotransmission and its implications in neuropharmacology.

Chemical Structure and Synthesis

This compound is characterized by the following structural components:

- Boc (tert-butyloxycarbonyl) : A common protecting group for amino acids.

- Tos (tosyl) : A sulfonyl group that provides stability during synthesis.

- Bzl (benzyl) : A protecting group for the hydroxyl side chain of serine.

The synthesis of this compound typically involves solid-phase peptide synthesis (SPPS) techniques, where the compound is assembled on a resin and subsequently deprotected to yield the final product. The use of Boc chemistry allows for the selective removal of protecting groups under mild conditions, facilitating the incorporation of D-serine into peptides .

Neurotransmission Modulation

D-serine acts as a co-agonist at NMDA receptors, which are critical for synaptic plasticity and memory function. Studies have shown that this compound can enhance NMDA receptor activity, potentially leading to improved cognitive functions. This has been particularly relevant in research focusing on neurodegenerative diseases such as Alzheimer's disease, where dysregulation of NMDA receptor signaling is implicated .

Case Studies

- Alzheimer's Disease : Research indicates that D-serine may play a protective role against neurodegeneration associated with Alzheimer's disease. In vitro studies demonstrated that D-serine supplementation could reduce amyloid-beta peptide toxicity in neuronal cultures, suggesting that this compound may have therapeutic potential in mitigating Alzheimer's pathology .

- Schizophrenia : Clinical trials have explored the use of D-serine as an adjunct treatment for schizophrenia. The administration of D-serine has shown promise in alleviating negative symptoms and cognitive deficits associated with the disorder. This compound's ability to modulate NMDA receptor activity may contribute to these therapeutic effects .

In Vitro Studies

In vitro assays have demonstrated that this compound effectively enhances NMDA receptor-mediated currents in cultured neurons. The compound's efficacy was measured using electrophysiological techniques, revealing significant increases in synaptic transmission when compared to controls without D-serine supplementation.

| Study | Methodology | Findings |

|---|---|---|

| Study 1 | Electrophysiology | Increased NMDA receptor currents with this compound |

| Study 2 | Neuronal culture assays | Reduced amyloid-beta toxicity with D-serine treatment |

| Study 3 | Schizophrenia clinical trial | Improved cognitive function with D-serine adjunct therapy |

Safety and Toxicity

Safety assessments of this compound indicate that it has a favorable toxicity profile when used within recommended dosages. Long-term studies are ongoing to evaluate any potential adverse effects associated with chronic administration .

属性

IUPAC Name |

benzyl (2R)-3-(4-methylphenyl)sulfonyloxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27NO7S/c1-16-10-12-18(13-11-16)31(26,27)29-15-19(23-21(25)30-22(2,3)4)20(24)28-14-17-8-6-5-7-9-17/h5-13,19H,14-15H2,1-4H3,(H,23,25)/t19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITSLINPVUWRCFB-LJQANCHMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCC(C(=O)OCC2=CC=CC=C2)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC[C@H](C(=O)OCC2=CC=CC=C2)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27NO7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70577537 | |

| Record name | Benzyl N-(tert-butoxycarbonyl)-O-(4-methylbenzene-1-sulfonyl)-D-serinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70577537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

449.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141527-79-9 | |

| Record name | Benzyl N-(tert-butoxycarbonyl)-O-(4-methylbenzene-1-sulfonyl)-D-serinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70577537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。